3-(Benzyloxy)azetidine
Overview
Description
3-(Benzyloxy)azetidine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Homochiral Azetidines : Research demonstrates the successful synthesis of homochiral azetidines like (2S, 3S)-3-benzyloxy-2-formyl-azetidines and (2S, 3S)-3-benzyloxy-2-carbomethoxy-azetidines from diethyl-L-tartrate. This process highlights the potential of azetidines in creating suitably functionalized compounds in medicinal chemistry (Duréault et al., 1993).
Advanced Synthesis Techniques : A study outlined the process improvement in synthesizing 1-Benzyloxycarbonyl-3-(t-butoxycarbonylamino)azetidine, demonstrating advancements in azetidine compound synthesis. The study emphasizes the versatility and potential applications of azetidine derivatives in various fields, including pharmaceuticals (Zhou Guo-chuan, 2009).
Biological and Pharmacological Research
- Antimicrobial and Antitubercular Activities : Novel azetidine derivatives have been investigated for their antimicrobial and antitubercular activities. For instance, certain trihydroxy benzamido azetidin-2-one derivatives exhibited significant activity against various microbes, including tuberculosis-causing bacteria. This suggests a promising avenue for developing new antimicrobial and antitubercular agents using azetidine derivatives (Ilango & Arunkumar, 2011).
Building Blocks in Chemical Synthesis
- Creation of Trifluoromethyl-Containing Compounds : Research demonstrates that 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, synthesized from 3-benzyloxy-β-lactams, can serve as building blocks for creating CF3-containing compounds. This application is significant in medicinal chemistry, where trifluoromethyl groups are often used to enhance the biological activity of pharmaceuticals (Dao Thi et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Azetidines, the class of compounds to which 3-(benzyloxy)azetidine belongs, are known to be important in organic synthesis and medicinal chemistry .
Mode of Action
Azetidines, in general, are characterized by a considerable ring strain, which drives their reactivity . They are significantly more stable than related aziridines, translating into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are known to be involved in various synthesis methods and reaction types for functionalization .
Result of Action
Azetidines are known to be used as motifs in drug discovery, polymerization, and chiral templates .
Properties
IUPAC Name |
3-phenylmethoxyazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)8-12-10-6-11-7-10/h1-5,10-11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVSSNCNHKAMHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311058 | |
Record name | 3-(Phenylmethoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897086-95-2 | |
Record name | 3-(Phenylmethoxy)azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=897086-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Phenylmethoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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